1-Chloro-1-(3-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone featuring a propan-2-one backbone substituted with a chlorine atom and a disubstituted phenyl ring. The phenyl ring contains two electron-withdrawing groups: a trifluoromethyl (-CF₃) group at the meta position and a trifluoromethylthio (-SCF₃) group at the ortho position.
For example, the synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one involves reacting aromatic substrates with chlorinated acyl chlorides in the presence of Lewis acids like AlCl₃ . Similar strategies may apply to the target compound, albeit with specialized reagents to introduce the -SCF₃ and -CF₃ groups.
Properties
Molecular Formula |
C11H7ClF6OS |
|---|---|
Molecular Weight |
336.68 g/mol |
IUPAC Name |
1-chloro-1-[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H7ClF6OS/c1-5(19)8(12)6-3-2-4-7(10(13,14)15)9(6)20-11(16,17)18/h2-4,8H,1H3 |
InChI Key |
CQEOUZJLUUBFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Biological Activity
1-Chloro-1-(3-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique structural features, including the presence of chlorine and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, which may have significant implications in drug development and therapeutic applications.
- Molecular Formula : C11H7ClF6OS
- Molecular Weight : 336.68 g/mol
- CAS Number : 1806462-94-1
The presence of trifluoromethyl and chlorinated functionalities contributes to the compound's electrophilic nature, enhancing its interaction with biological targets such as enzymes and receptors.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. The trifluoromethyl groups enhance lipophilicity, allowing better membrane permeability and interaction with target sites.
- Cytotoxicity : Similar compounds have shown cytotoxic effects against tumor cells. The structure of this compound suggests it could exhibit selective toxicity towards cancerous cells while sparing normal cells.
- Antimicrobial Activity : Compounds with trifluoromethyl groups often display significant antimicrobial properties, making them candidates for treating infections.
Cytotoxicity Studies
Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity due to their ability to mimic natural substrates. In a study comparing various derivatives, some showed tumor cell-specific cytotoxicity without affecting normal human cells . This suggests that this compound could be evaluated for similar properties.
Enzyme Interaction Studies
The binding affinities of this compound with biological targets have been investigated. Studies reveal that the trifluoromethyl and chlorinated functionalities enhance interactions with proteins and enzymes, potentially leading to modulation of their activities . For instance, the compound's ability to inhibit certain metabolic enzymes could be explored further in pharmacological contexts.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Chloro-1-(2-chloromethyl-3-trifluoromethylthio)phenyl)propan-2-one | Structure | Similar structure but lacks additional trifluoromethyl groups |
| 1-Trifluoromethyl-3-thiophenol | Structure | Thiophenol derivative with trifluoromethyl group; lacks propanone structure |
| 4-Trifluoromethoxyphenylacetone | Structure | Different functional group leading to varied reactivity |
The distinct combination of chlorine and trifluoromethylthio functionalities in this compound sets it apart from these similar compounds, providing unique properties that may enhance its utility in various applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The target compound’s distinctiveness arises from its dual trifluoromethyl and trifluoromethylthio substituents. Key comparisons include:
a) 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one (C₁₁H₁₀ClF₃O₂S; MW 298.71)
- Substituents : Methylthio (-SMe) at meta and trifluoromethoxy (-OCF₃) at ortho.
- Electronic Profile : The -OCF₃ group is strongly electron-withdrawing (-I effect), while -SMe is mildly electron-donating (+M effect).
- Reactivity : The -OCF₃ group reduces electrophilic substitution activity compared to -SCF₃. The methylthio group may oxidize to sulfoxide/sulfone under oxidative conditions.
b) 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (C₁₀H₁₀ClN₂O₂; MW 240.65)
- Substituents : Hydrazinylidene group instead of aromatic substituents.
- Applications : Such compounds are intermediates in the synthesis of heterocycles (e.g., pyrazoles) .
c) 1-(3-(Trifluoromethyl)phenyl)propan-2-one (C₁₀H₉F₃O; MW 202.17)
Physical and Chemical Properties
- Stability : The -SCF₃ group is more oxidation-resistant than -SMe but less stable than -OCF₃. The chloro-ketone moiety may undergo nucleophilic substitution or elimination under basic conditions.
Spectroscopic Characterization
- ¹H NMR : Aromatic protons near -CF₃ and -SCF₃ would appear deshielded (δ ~7.5–8.5 ppm). The ketone carbonyl (C=O) is expected near δ 200 ppm in ¹³C NMR.
- IR : Strong C=O stretch ~1700 cm⁻¹ and C-F stretches ~1100–1200 cm⁻¹.
Preparation Methods
Functionalization of the Phenyl Ring
The starting point is often a suitably substituted benzene derivative that already contains or can be converted to contain trifluoromethyl and trifluoromethylthio groups at the 3- and 2-positions, respectively. The trifluoromethylthio group is typically introduced via thiolation followed by trifluoromethylation. These steps may proceed through radical or nucleophilic pathways under carefully controlled conditions.
Friedel-Crafts Acylation
The propan-2-one moiety is introduced by Friedel-Crafts acylation of the functionalized aromatic ring. This step usually employs an acid chloride equivalent of propan-2-one or related reagents in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran, with temperature control between -10°C and 25°C to optimize regioselectivity and yield.
Alpha-Chlorination of the Ketone
The alpha-chlorination of the ketone is a critical step to install the chloro substituent adjacent to the carbonyl group. Sulfuryl chloride (SO2Cl2) or related chlorinating agents are commonly used. The reaction is typically performed under reflux in organic solvents, with careful monitoring to minimize over-chlorination or side reactions.
Purification and Characterization
After synthesis, the compound is purified by column chromatography, often using silica gel and hexane or hexane/ethyl acetate mixtures as eluents. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of substituents and assess purity.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and molecular ion peaks.
- Additional techniques such as Infrared (IR) spectroscopy and elemental analysis may be employed.
Representative Synthetic Procedure and Reaction Conditions
| Step | Reagents / Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiolation & Trifluoromethylation | Thiolating agent + trifluoromethyl source (radical/nucleophilic) | Dichloromethane, THF | -10°C to 25°C | >70% | Radical or nucleophilic pathways optimized |
| Friedel-Crafts Acylation | Propan-2-one acid chloride + AlCl3 catalyst | Dichloromethane, THF | 0°C to reflux | 65-80% | Control of regioselectivity critical |
| Alpha-Chlorination | Sulfuryl chloride or related chlorinating agent | Dichloromethane, reflux | Reflux (~40-60°C) | 70-85% | Avoid over-chlorination |
| Purification | Silica gel chromatography | Hexane, Hexane/ethyl acetate | Ambient | - | Multiple washes to ensure purity |
Research Discoveries and Optimization Insights
Solvent Polarity and Temperature : Optimization studies reveal that solvent polarity significantly affects the yield and selectivity of both acylation and chlorination steps. Dichloromethane and tetrahydrofuran provide a good balance of solubility and reaction control.
Catalyst Selection : Lewis acids such as AlCl3 are preferred for Friedel-Crafts acylation due to their strong electrophilic activation. However, catalyst loading and reaction time must be finely tuned to prevent polyacylation.
Chlorination Control : Using sulfuryl chloride at controlled temperatures avoids side reactions and degradation of sensitive trifluoromethylthio groups.
Purification Techniques : Silica gel chromatography combined with solvent gradient elution ensures removal of by-products and unreacted starting materials, critical for achieving high purity.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Aromatic Functionalization | Thiolating agents, trifluoromethyl sources | Install trifluoromethyl and trifluoromethylthio groups | Functionalized phenyl precursor |
| Friedel-Crafts Acylation | Propan-2-one acid chloride, AlCl3 | Introduce acetyl group | 1-(Substituted phenyl)propan-2-one |
| Alpha-Chlorination | Sulfuryl chloride (SO2Cl2) | Add chlorine at alpha position | 1-Chloro-1-(substituted phenyl)propan-2-one |
| Purification and Characterization | Silica gel chromatography, NMR, MS | Isolate and confirm product | Pure, characterized final compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
